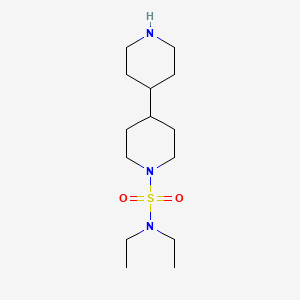

N,N-diethyl-4,4'-bipiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-piperidin-4-ylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O2S/c1-3-16(4-2)20(18,19)17-11-7-14(8-12-17)13-5-9-15-10-6-13/h13-15H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPNYMSSIYUIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1CCC(CC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4,4’-bipiperidine-1-sulfonamide typically involves the reaction of 4,4’-bipiperidine with diethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N,N-diethyl-4,4’-bipiperidine-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4,4’-bipiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted sulfonamide derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that compounds similar to N,N-diethyl-4,4'-bipiperidine-1-sulfonamide may exhibit antitumor properties. For instance, related sulfonamides have been investigated for their ability to act as enediyne antitumor agents. These compounds are known to induce DNA cleavage, leading to apoptosis in cancer cells . The potential of this compound in this context warrants further investigation into its mechanism of action against specific tumor types.

2. Opioid Receptor Modulation

The compound's structural similarities to other piperidine derivatives suggest potential interactions with opioid receptors. Studies have shown that modifications on the piperidine ring can lead to selective binding and agonistic activity at delta opioid receptors . This could position this compound as a candidate for developing novel analgesics with reduced side effects compared to traditional opioids.

1. Enzyme Inhibition

Preliminary studies indicate that sulfonamide compounds can act as inhibitors of certain enzymes involved in metabolic pathways. This could lead to applications in treating conditions related to enzyme dysregulation, such as diabetes or obesity . The specific inhibitory effects of this compound on target enzymes remain to be fully elucidated.

2. Antimicrobial Properties

Sulfonamides are historically known for their antimicrobial effects. Investigations into the antimicrobial activity of this compound could reveal its efficacy against various bacterial strains, potentially contributing to the development of new antibiotics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-diethyl-4,4’-bipiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The bipiperidine core provides a rigid framework that can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

N,N-Dimethyl-4,4'-Bipiperidine-1-Sulfonamide (CAS 1000958-59-7)

Structural Differences : Replaces the diethyl groups with dimethyl at the sulfonamide nitrogen.

Impact on Properties :

4-(3,4-Dichlorophenoxy)-N-[(4-Methylphenyl)Sulfonyl]-[1,4'-Bipiperidine]-1'-Carboxamide (CAS 485391-80-8)

Structural Differences: Incorporates a dichlorophenoxy group and a tosyl (p-toluenesulfonyl) substituent instead of diethyl sulfonamide. Impact on Properties:

- Electronic Effects : The electron-withdrawing chlorine atoms and tosyl group may alter electronic distribution, affecting interactions with biological targets (e.g., enzyme inhibition) .

- Molecular Weight : Higher molar mass (526.48 g/mol) compared to diethyl derivatives, possibly reducing diffusion rates.

4-((4-Hydroxypiperidin-1-yl)Methyl)-N,N-Dimethylbenzenesulfonamide

Structural Differences : Features a hydroxypiperidine moiety and dimethyl sulfonamide.

Impact on Properties :

N,N-Diethyl-4,5-Dimethoxy-2-Methylbenzenesulfonamide (Compound 17, )

Structural Differences : Aromatic sulfonamide with diethyl groups and methoxy/methyl substituents on the benzene ring.

Impact on Properties :

- Synthetic Yield : Reported 58% yield suggests moderate efficiency compared to bipiperidine derivatives.

Trifluoromethyl-Substituted Bipiperidine Sulfonamide (CAS 2097938-39-9)

Structural Differences : Contains a trifluoromethylpyridinyloxy group on the bipiperidine ring.

Impact on Properties :

- Metabolic Stability : The trifluoromethyl group is metabolically resistant, enhancing in vivo stability .

- Electron-Withdrawing Effects : May reduce electron density on the sulfonamide, altering reactivity or target engagement.

Research Implications

- Biological Activity : Analogues like those in (apoptosis induction) and (Bcl-2 targeting) suggest that bipiperidine sulfonamides may interact with apoptotic pathways. Diethyl groups could modulate potency by balancing lipophilicity and steric effects.

- Drug Design : Substitutions on the sulfonamide nitrogen (e.g., diethyl vs. dimethyl) and bipiperidine ring (e.g., trifluoromethyl, hydroxy) offer tunable parameters for optimizing pharmacokinetics and target engagement.

Biological Activity

N,N-diethyl-4,4'-bipiperidine-1-sulfonamide is a chemical compound that has garnered attention in pharmacological research due to its selective action on the delta opioid receptor. This receptor plays a crucial role in pain modulation, making the compound a potential candidate for therapeutic applications in pain management and other neurological disorders.

Chemical Structure and Properties

The compound is characterized by its bipiperidine backbone and a sulfonamide functional group. The structural formula can be represented as follows:

The sulfonamide group enhances solubility in polar solvents, which is beneficial for its biological activity. The presence of two ethyl groups attached to the nitrogen atom of the bipiperidine contributes to its unique pharmacological properties.

Delta Opioid Receptor Agonism

This compound has been identified as a selective delta opioid receptor agonist . Research indicates that it exhibits high selectivity and potency for this receptor, which is significant for developing analgesic drugs. The compound demonstrates an IC50 value indicating effective binding affinity to delta receptors, which is crucial for its therapeutic potential .

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| Delta Opioid Receptor | 0.87 nM |

| Mu Opioid Receptor | >4000 nM |

| Kappa Opioid Receptor | >8000 nM |

The high selectivity over mu and kappa receptors suggests that this compound may have fewer side effects typically associated with non-selective opioid agonists, such as respiratory depression and addiction potential .

The mechanism by which this compound exerts its effects involves binding to the delta opioid receptors located in the central nervous system. Upon binding, it activates intracellular signaling pathways that lead to analgesic effects. This activation can modulate neurotransmitter release and inhibit pain pathways, making it a promising candidate for pain relief therapies.

Case Studies and Research Findings

Several studies have evaluated the pharmacodynamics and pharmacokinetics of this compound:

- In Vitro Studies : Radiolabeled ligand binding assays have demonstrated significant binding affinity to delta opioid receptors in cell lines engineered to express these receptors. Functional assays further confirmed its efficacy in activating receptor-mediated signaling pathways.

- In Vivo Studies : Animal models have shown that administration of this compound results in reduced pain responses comparable to traditional analgesics but with a more favorable side effect profile. These studies highlight its potential utility in clinical settings for managing chronic pain conditions .

- Comparative Analysis : Comparative studies with structurally similar compounds indicate that while many share the bipiperidine structure, their receptor selectivity varies significantly. This reinforces the unique position of this compound as a selective delta opioid receptor agonist.

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide | Similar bipiperidine structure | Different receptor selectivity |

| N-Ethyl-N-methyl-4,4'-bipiperidine-1-sulfonamide | Contains ethyl and methyl groups | Varying pharmacological profile |

| 1-(2-Ethylhexyl)-N,N-diethylsulfanamide | Sulfanamide with a different alkyl chain | Potentially different solubility |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N,N-diethyl-4,4'-bipiperidine-1-sulfonamide?

Methodological Answer:

The synthesis of sulfonamide derivatives typically involves reacting a sulfonyl chloride precursor with amines. For This compound, critical parameters include:

- Amine selection : Use of diethylamine in stoichiometric excess to ensure complete substitution .

- Solvent choice : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like sulfonamide hydrolysis .

- Purification : Column chromatography or recrystallization is recommended to achieve >95% purity, as confirmed by HPLC .

Basic Question: How can X-ray crystallography and spectroscopic methods be applied to characterize the structural features of this compound?

Methodological Answer:

- X-ray crystallography : Determine crystal parameters (space group, unit cell dimensions) using single-crystal diffraction. For example, orthorhombic systems (e.g., P222) with a = 8.64 Å, b = 13.42 Å, c = 15.91 Å were reported for related sulfonamides .

- NMR spectroscopy : Analyze H and C spectra to confirm substitution patterns (e.g., diethyl groups at N-1) and bipiperidine conformation .

- Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI for [M+H]) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?

Methodological Answer:

Contradictions in biological assays (e.g., antifungal activity) may arise from:

- Experimental variability : Standardize protocols (e.g., MIC assays with Candida spp.) and use internal controls .

- Structural analogs : Compare activity across derivatives (e.g., N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide vs. This compound) to isolate substituent effects .

- Statistical analysis : Apply ANOVA and Tukey’s test to assess significance (p < 0.05) and minimize false positives .

Advanced Question: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase or carbonic anhydrase) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Perform 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

Basic Question: What are the best practices for ensuring purity and stability during storage?

Methodological Answer:

- Purity verification : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Storage conditions : Store at −20°C in amber vials under inert gas (N or Ar) to prevent oxidation/hydrolysis .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TGA/DSC for thermal stability .

Advanced Question: How can researchers address challenges in regioselectivity during sulfonamide functionalization?

Methodological Answer:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to block reactive sites (e.g., piperidine N-H) during coupling reactions .

- Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-aryl bond formation .

- Kinetic control : Optimize reaction time and temperature to favor desired regioisomers, as shown in mixed anhydride peptide synthesis .

Advanced Question: What methodologies are used to study the thermodynamic properties of sulfonamide derivatives?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (T) under N atmosphere (e.g., 250–300°C for stable sulfonamides) .

- Differential scanning calorimetry (DSC) : Determine melting points (T) and phase transitions (e.g., crystalline-to-amorphous) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

Basic Question: How can researchers validate the absence of impurities in synthesized batches?

Methodological Answer:

- Chromatographic methods : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect residual amines or solvents .

- Elemental analysis : Confirm C, H, N, S content within 0.3% of theoretical values (e.g., C: 50.91%, H: 6.57% for N,N-diethyl-4,5-dimethoxy-2-methylbenzenesulfonamide) .

- Mass balance : Compare theoretical vs. experimental yields to identify unaccounted byproducts .

Advanced Question: What strategies are effective for analyzing stereoelectronic effects in bipiperidine-sulfonamide hybrids?

Methodological Answer:

- Conformational analysis : Use NMR NOESY to identify spatial proximity of diethyl groups and sulfonamide oxygen .

- X-ray diffraction : Resolve bond lengths (e.g., S-N = 1.63 Å) and torsion angles to map electronic delocalization .

- Computational modeling : Apply NBO analysis to assess hyperconjugative interactions (e.g., σ → σ) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for sulfonamide-based enzyme inhibitors?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., nitro, hydroxyethyl) on the bipiperidine or sulfonamide moiety .

- Enzyme assays : Measure IC values against target enzymes (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 37°C) .

- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate steric/electronic features with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.